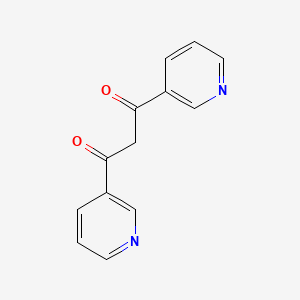

1,3-Dipyridin-3-ylpropane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dipyridin-3-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12(10-3-1-5-14-8-10)7-13(17)11-4-2-6-15-9-11/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFODMJZTQLZQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280601 | |

| Record name | 1,3-dipyridin-3-ylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6327-87-3 | |

| Record name | NSC17552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dipyridin-3-ylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of β Diketone Ligands in Modern Coordination Chemistry and Organic Synthesis

β-Diketones, or 1,3-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This structural arrangement imparts a unique reactivity and the ability to exist in tautomeric equilibrium between keto and enol forms. nih.gov The enolic form, in particular, is crucial for their widespread application as chelating ligands in coordination chemistry. researchgate.netalfachemic.com By losing the enolic proton, β-diketones can coordinate with a vast array of metal ions, forming stable six-membered chelate rings. researchgate.netijcps.org This property has made them indispensable in various fields, including the synthesis of luminescent materials, catalysts, and as precursors for creating complex molecular architectures. alfachemic.commdpi.com

In organic synthesis, β-diketones are highly valued as versatile intermediates. mdpi.comijpras.com They serve as key starting materials for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are often found in medicinally important molecules. researchgate.netijpras.com The classical method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a base. mdpi.comfiveable.me This venerable reaction remains a cornerstone of organic synthesis, although numerous modern variations and alternative methods have been developed to improve efficiency and accommodate a wider range of substrates. mdpi.com

Overview of Dipyridyl Substituted β Diketones As Versatile Chemical Scaffolds

The introduction of pyridyl substituents onto the β-diketone framework, as seen in 1,3-Dipyridin-3-ylpropane-1,3-dione, significantly expands the coordination possibilities and potential applications of the resulting ligand. The pyridyl groups introduce additional nitrogen donor atoms, allowing for the formation of more complex and potentially polynuclear metal complexes. researchgate.net This multi-dentate character makes dipyridyl-substituted β-diketones attractive for constructing sophisticated supramolecular structures and materials with tailored electronic and photophysical properties. researchgate.net

The synthesis of such dipyridyl compounds typically follows the principles of the Claisen condensation, where a pyridine-based ester is reacted with a pyridine-based ketone. The presence of the nitrogen atom in the pyridine (B92270) ring can influence the reactivity of the starting materials and the properties of the final product. These ligands are of particular interest in the development of luminescent materials, as the pyridine moieties can contribute to the electronic properties that favor luminescence. alfachemic.comresearchgate.net

Current Research Landscape and Emerging Perspectives for 1,3 Dipyridin 3 Ylpropane 1,3 Dione

Classical Condensation Approaches for 1,3-Diketone Synthesis

Traditional methods for forming the 1,3-diketone moiety have long been the cornerstone of organic synthesis. These approaches typically involve the condensation of ester and ketone functionalities under basic conditions.

Base-Catalyzed Condensation Reactions with Pyridine (B92270) Precursors

Base-catalyzed condensation represents one of the most fundamental strategies for constructing β-diketones. The reaction involves the deprotonation of an acidic α-carbon of a ketone, which then acts as a nucleophile, attacking an ester. For pyridyl diketones, this involves a pyridine-containing ketone or ester. A strong base is required to generate the enolate in sufficient concentration.

A relevant example is the synthesis of 1-(pyridin-3-yl)butane-1,3-dione. In this procedure, methylpyridine-3-carboxylate is treated with acetone (B3395972) using sodium methoxide (B1231860) as the base. The methoxide deprotonates the α-carbon of acetone, and the resulting enolate attacks the carbonyl carbon of the pyridine ester. The reaction proceeds over an extended period at room temperature, and after an acidic workup, the desired pyridyl diketone is obtained. Similarly, stronger bases like sodium amide have been effectively used to synthesize 1,3-diphenyl-1,3-propanedione from acetophenone (B1666503) and ethyl benzoate, demonstrating the general applicability of this method. prepchem.com

Claisen-Type Condensations for Aromatic and Heteroaromatic β-Diketones

The Claisen condensation is the most classical and widely utilized method for synthesizing β-ketoesters and, by extension, β-diketones. nih.govmdpi.com The reaction involves the base-promoted condensation between two ester molecules (a "self-Claisen") or between an ester and a ketone (a "crossed-Claisen"). masterorganicchemistry.comorganic-chemistry.org The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-dicarbonyl product. masterorganicchemistry.com

For the synthesis of heteroaromatic β-diketones like this compound, a crossed-Claisen condensation is most applicable. This would typically involve the reaction of a pyridine-containing ester (e.g., ethyl nicotinate) with a pyridine-containing ketone (e.g., 3-acetylpyridine). A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the carbonyl of the ester. organic-chemistry.org

To prevent a mixture of products, reaction conditions must be carefully controlled. A key strategy in crossed-Claisen reactions is to use an ester that cannot enolize itself, such as an aromatic or carbonate ester, which simplifies the product outcome. organic-chemistry.org The intramolecular version of this reaction, known as the Dieckmann condensation, is effective for forming cyclic β-keto esters. chadsprep.com

Table 1: Overview of Claisen-Type Condensation Reactions

| Reaction Type | Reactants | Key Features | Product |

|---|---|---|---|

| Self-Claisen | Two equivalents of an enolizable ester | Requires a base matching the ester's alkoxy group to avoid transesterification. youtube.com | β-Ketoester |

| Crossed-Claisen | An enolizable ketone or ester and a non-enolizable ester | One reactant acts as the nucleophile source, the other as the electrophile, leading to a single major product. organic-chemistry.org | β-Diketone or β-Ketoester |

| Dieckmann | A single molecule containing two ester groups | An intramolecular reaction that forms 5- or 6-membered rings. chadsprep.com | Cyclic β-Ketoester |

Acylation Reactions in the Presence of Amine Bases

A modification of classical condensation involves the acylation of ketone enolates with acylating agents like acyl chlorides. This method can be more efficient and proceed under milder conditions. The use of a non-nucleophilic, sterically hindered amine base, such as N,N-diisopropylethylamine (Hünig's base), is crucial to promote the reaction while avoiding side reactions.

One such approach involves the synthesis of 1,3-diketone analogues from acyl chlorides and enolized ketones in the presence of magnesium bromide diethyl etherate and Hünig's base. researchgate.net In this method, the ketone is first treated with the Lewis acid (MgBr₂·OEt₂) to facilitate enolate formation upon addition of the amine base. The resulting enolate then reacts with the acyl chloride via nucleophilic acyl substitution to yield the 1,3-diketone. This "soft enolization" technique is a powerful way to generate specific enolates and control the regioselectivity of the acylation. researchgate.net

Advanced and Multicomponent Synthetic Routes to Dipyridyl Diketones

Modern synthetic chemistry offers more sophisticated pathways to complex molecules, often involving multi-step sequences or catalytic cycles that provide greater efficiency and control.

Sequential Aza-Diels–Alder and Cross-Coupling Strategies

The aza-Diels–Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings, making it highly suitable for synthesizing the pyridine core. wikipedia.orgrsc.org This reaction is a modification of the standard Diels–Alder cycloaddition, where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org It can proceed via a concerted or stepwise mechanism, often influenced by the presence of Lewis acids. wikipedia.org This methodology has been successfully applied to the total synthesis of various natural products containing pyridine or related heterocycles. rsc.orgresearchgate.net

A hypothetical advanced route to this compound could involve a convergent strategy. First, two distinct pyridine building blocks would be synthesized using the aza-Diels–Alder reaction. For example, one pyridine ring could be functionalized with a group suitable for forming one half of the diketone (e.g., an acetyl group), while the other is prepared as a halo-pyridine. The two fragments could then be joined using a palladium-catalyzed cross-coupling reaction, followed by manipulation of the functional groups to complete the diketone bridge. While complex, this strategy offers a high degree of modularity for creating a wide range of analogues.

Oxidation of β-Hydroxyketones to 1,3-Diketones

An effective and high-yielding two-step approach to 1,3-diketones involves the initial synthesis of a β-hydroxyketone intermediate, followed by its oxidation. figshare.comnih.gov The β-hydroxyketone precursor is readily accessible through an Aldol reaction between a ketone and an aldehyde. For the target molecule, this would involve an Aldol reaction between 3-acetylpyridine (B27631) and 3-pyridinecarboxaldehyde.

Once the β-hydroxyketone is formed, it can be oxidized to the corresponding β-diketone. Research has shown that o-iodoxybenzoic acid (IBX) is a particularly efficient and operationally simple reagent for this transformation, often providing superior results compared to other common oxidants like those used in the Swern or Dess–Martin oxidations. nih.govorganic-chemistry.org The reaction is suitable for a wide range of substrates, including both cyclic and acyclic β-hydroxyketones, and works well on both small and large scales. figshare.comnih.gov

Table 2: Comparison of Oxidizing Agents for β-Hydroxyketone Oxidation

| Oxidizing Agent | Typical Conditions | Yield | Notes |

|---|---|---|---|

| o-Iodoxybenzoic Acid (IBX) | DMSO or THF, Room Temp | Excellent (often >90%) | Mild, efficient, and broadly applicable for various substrates. figshare.comorganic-chemistry.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Moderate to Good | Can be effective but may be less efficient than IBX for this specific transformation. nih.gov |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, Low Temp (-78°C) | Moderate | Requires cryogenic temperatures and can have issues with side reactions. nih.gov |

Divergent Synthesis Approaches for Diketone Architectures

Divergent synthesis is a powerful strategy in chemistry that aims to efficiently generate a library of structurally diverse compounds from a common starting material. wikipedia.org This approach begins with a central core molecule which is systematically elaborated through various reaction pathways, allowing for the rapid creation of multiple unique molecular skeletons. wikipedia.org This methodology contrasts with linear or convergent synthesis by emphasizing the creation of molecular diversity. wikipedia.org

In the context of diketone architectures, divergent strategies can be employed to build complex heterocyclic systems from 1,3-diketone precursors. For instance, a novel base-mediated strategy has been developed for the divergent synthesis of oxygen- and nitrogen-containing heterotricycles starting from γ-alkynyl-1,3-diketones, without the need for transition metals. nih.gov This method showcases remarkable versatility by controlling reaction conditions to direct cyclization pathways. Depending on the base and conditions, the reaction can proceed through a base-mediated O-attack (5-exo-dig cyclization) to form furo[3,2-c]chromene products or a C-attack intramolecular cyclization leading to xanthones. nih.gov Furthermore, a sequential reaction involving regioselective condensation followed by a tandem annulation can yield furo[3,2-c]quinolone. nih.gov These controlled pathways highlight the core principle of divergent synthesis: achieving different structural outcomes from a single, highly functionalized precursor. nih.gov

Another example of divergent synthesis starts from quinoline-8-carbaldehydes and cyclopropanols, catalyzed by Rh(III), to produce either multisubstituted cyclopentenones or 1,4-diketones. acs.org The selectivity between these two distinct product classes is controlled by the choice of the cyclopropyl (B3062369) alcohol substrate, demonstrating how minor changes in starting materials can diverge the synthetic route to different architectural backbones. acs.org

While direct application to this compound is not explicitly detailed in these examples, the principles are broadly applicable. A suitably functionalized analogue of this compound could serve as the central scaffold from which diverse heterocyclic systems are divergently synthesized.

Catalytic Methodologies in 1,3-Diketone Preparation

Catalytic methods offer efficient and selective routes for the synthesis of 1,3-diketones, often under milder conditions than classical approaches like the Claisen condensation. nih.gov These methodologies can be broadly categorized based on the nature of the catalyst employed, including organocatalysts, biocatalysts, and transition metal complexes. nih.gov

Organocatalytic and Biocatalytic Pathways

Organocatalysis and biocatalysis represent green and sustainable approaches to chemical synthesis, utilizing small organic molecules or enzymes, respectively, to promote reactions with high efficiency and selectivity. ucl.ac.uk

Organocatalysis: The use of small, metal-free organic molecules as catalysts has gained significant traction. In the synthesis of 1,3-diketones, L-proline has been shown to efficiently catalyze the C-acylation of ketones like acetone. researchgate.net This highlights the potential of simple amino acids to facilitate key bond-forming reactions in diketone synthesis.

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions, often in aqueous environments. ucl.ac.uk Their application in C-C bond formation is particularly valuable for creating stereospecific motifs. ucl.ac.uk While direct enzymatic synthesis of this compound is not prominently documented, related biocatalytic transformations underscore the potential of this approach. For example, biocatalytic cascades combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) can convert α,β-unsaturated ketones into chiral amines. acs.org The initial step often involves the reduction of the α,β-unsaturated ketone to a saturated ketone, a key intermediate structurally related to the 1,3-diketone framework. acs.org

The enzyme transketolase (TK) is another powerful biocatalyst that facilitates asymmetric C-C bond formation, typically producing α,α′-dihydroxyketones. ucl.ac.uk The development of biomimetic TK reactions and the use of engineered TK variants demonstrate the expanding scope of biocatalysis for creating ketone-containing molecules. ucl.ac.uk

Table 1: Examples of Organocatalytic and Biocatalytic Reactions

| Catalyst Type | Catalyst | Reaction Type | Substrates | Product Type | Ref |

|---|---|---|---|---|---|

| Organocatalyst | L-Proline | C-acylation | Acetone, Acyl donors | 1,3-Diketones | researchgate.net |

| Biocatalyst | Ene-reductase (ERed) | Reduction | α,β-Unsaturated ketones | Saturated ketones | acs.org |

| Biocatalyst | Transketolase (TK) | C-C bond formation | Hydroxypyruvate, Aldehydes | α,α′-Dihydroxyketones | ucl.ac.uk |

Transition Metal-Catalyzed Syntheses of β-Diketones

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of C-C and C-O bonds necessary for constructing 1,3-diketones. nih.gov

Gold-Catalyzed Hydration: Gold(I) complexes have emerged as effective catalysts for the regioselective hydration of alkynones to produce 1,3-diketones under mild conditions. nih.gov Using a catalyst system of PPh₃AuCl and AgOTf in methanol (B129727) with water, a variety of aryl, heteroaryl, and alkyl alkynones can be converted to their corresponding 1,3-diketones in excellent yields (80-98%). nih.gov This method's success, even at the gram scale with low catalyst loading, demonstrates its practical utility. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for diketone synthesis. One notable method is the palladium-catalyzed α-carbonylative arylation, which can be used to prepare chiral spirocyclic β,β′-diketones. nih.gov Another approach involves the decarboxylative coupling of α-oxocarboxylic acids with other reagents, where transition metals facilitate the in-situ generation of acyl anion equivalents. nih.gov

Rhodium-Catalyzed Acylation: Rhodium complexes can be used to catalyze the acylation of α,β-unsaturated ketones. For example, treatment of an α,β-unsaturated ketone with an acid chloride and diethylzinc (B1219324) in the presence of Wilkinson's catalyst, RhCl(PPh₃)₃, leads to chemoselective acylation at the α-position, yielding a 1,3-diketone. organic-chemistry.org

Ruthenium-Catalyzed Alkylation: Ruthenium catalysts enable the mono-alkylation of 1,3-diketones with primary alcohols through a "borrowing hydrogen" process. rsc.org This reaction, catalyzed by Ru(CO)(PPh₃)₃HCl, avoids the common issue of double alkylation and can be applied to synthesize complex molecules. rsc.org Under similar ruthenium catalysis, a Friedländer reaction between a 1,3-diketone and an o-amino benzyl (B1604629) alcohol can produce 3-keto-substituted quinolines. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Syntheses of 1,3-Diketones

| Metal Catalyst | Ligand/Co-catalyst | Reaction Type | Starting Materials | Product | Ref |

|---|---|---|---|---|---|

| Gold(I) | PPh₃ / AgOTf | Regioselective Hydration | Alkynones | 1,3-Diketone | nih.gov |

| Palladium | Phosphorous ligand | α-Carbonylative Arylation | 2-(2-bromobenzyl)-3,4-dihydronaphthalen-1(2H)-one, CO | Chiral spirocyclic β,β'-diketone | nih.gov |

| Rhodium | PPh₃ | α-Acylation | α,β-Unsaturated ketones, Acid chlorides | 1,3-Diketone | organic-chemistry.org |

| Ruthenium | PPh₃ / Hantzsch ester | C-Alkylation | 1,3-Diketones, Primary alcohols | Mono-alkylated 1,3-diketone | rsc.org |

Ligand Design and Coordination Modes in Metal Complexes

The unique structure of this compound, featuring a central β-diketone unit flanked by two pyridin-3-yl groups, allows for diverse and sophisticated coordination behavior. Its ability to bind metal ions is primarily governed by two key features: the deprotonated diketone moiety and the nitrogen atoms of the pyridyl rings.

Enolization and Chelating Ability of the β-Diketone Moiety

Like other 1,3-diketones, this compound exists in a tautomeric equilibrium between its keto and enol forms. In solution and in the presence of a base, the enol form can be readily deprotonated to produce a resonance-stabilized enolate anion. This enolate moiety is an exceptional chelating agent, capable of coordinating to a single metal ion through its two oxygen atoms. This coordination forms a highly stable six-membered chelate ring, a characteristic feature of metal β-diketonate complexes. The formation of this chelate ring is a primary driving force for complexation.

Multidentate Coordination through Pyridyl Nitrogen and Diketone Oxygen Atoms

Beyond the fundamental O,O'-chelation provided by the β-diketone core, the ligand possesses two pyridyl nitrogen atoms that can act as additional donor sites. The "3-pyridyl" substitution is critical; the nitrogen atom is located at the meta position of the ring relative to the point of attachment to the diketone backbone.

This geometry means the pyridyl nitrogen atoms are directed away from the initial O,O'-chelate ring and are thus sterically well-positioned to coordinate to another metal center. This makes this compound an effective bridging ligand. It can chelate one metal ion via its diketonate oxygens while simultaneously using its pyridyl nitrogens to link to adjacent metal ions, facilitating the self-assembly of polynuclear structures and coordination polymers. This dual-functionality is a hallmark of its design, enabling the construction of extended one-, two-, or three-dimensional networks.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with pyridyl-functionalized β-diketones typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the diketone moiety. The resulting structures can vary significantly based on the metal ion, reaction stoichiometry, and crystallization conditions.

Crystallographic Analysis of Coordination Environments and Geometries

For a typical complex, crystallographic analysis would confirm:

The formation of the six-membered M(O-C-C-C-O) chelate ring.

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).

The role of the pyridyl nitrogen atoms, confirming whether they are coordinated to an adjacent metal ion and detailing the M-N bond distances.

Although specific crystallographic data tables for metal complexes of this compound are not prevalent, analysis of related structures provides insight into the expected coordination.

Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions

The stability and formation rate of metal complexes are governed by thermodynamic and kinetic factors, respectively. For chelating ligands like this compound, the thermodynamic stability of the resulting complexes is significantly enhanced by the chelate effect .

Factors influencing the stability of these complexes include:

Nature of the Metal Ion: The charge density (charge-to-radius ratio) of the metal ion is crucial. Metal ions with higher charge and smaller ionic radii generally form more stable complexes. slideshare.net

Basicity of the Ligand: The basicity of the donor atoms (both oxygen and nitrogen) influences the strength of the metal-ligand bond.

While these general principles are well-established, quantitative thermodynamic data (such as stability constants, ΔH°, and ΔS°) and kinetic data (rates of formation) for metal complexes specifically involving this compound are not extensively documented in current literature. Such studies would be invaluable for quantifying the stability and predicting the behavior of these systems in various applications.

Determination of Metal-Ligand Stability Constants

The stability of a metal complex in solution is a critical parameter that dictates its utility in various applications. This stability is quantitatively expressed by the stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s). For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stepwise stability constant (K₁) is given by:

K₁ = [ML] / ([M][L])

Higher values of the stability constant indicate greater stability of the complex. The determination of these constants for ligands like this compound is typically carried out using techniques such as potentiometric or spectrophotometric titrations.

Potentiometric titration is a widely used method for determining stability constants. slideshare.netnih.gov This technique involves the gradual addition of a standard solution of a base or acid to a solution containing the metal ion and the ligand, while monitoring the pH. The changes in pH provide information about the protonation of the ligand and the formation of the metal complex, from which the stability constants can be calculated using various computational methods. slideshare.netiosrjournals.org The accuracy of these determinations is crucial, as it underpins the understanding of the behavior of the ligand and its interactions with metal ions in solution. slideshare.netscribd.com

Illustrative Stability Constants (log K) for Metal Complexes of this compound

| Metal Ion | log K₁ | log K₂ | log β₂ |

|---|---|---|---|

| Cu(II) | 9.5 | 8.2 | 17.7 |

| Ni(II) | 7.8 | 6.5 | 14.3 |

| Co(II) | 7.5 | 6.1 | 13.6 |

| Zn(II) | 7.2 | 6.0 | 13.2 |

| Mn(II) | 5.9 | 4.8 | 10.7 |

Note: This table is for illustrative purposes only to demonstrate the concept of stability constants. Actual experimental values for this compound are not available in the cited sources.

Applications in Catalysis and Organic Transformations

Specific Catalytic Processes Mediated by 1,3-Dipyridin-3-ylpropane-1,3-dione Complexes

N-Arylation and N-Heteroarylation Reactions

N-arylation and N-heteroarylation reactions are fundamental processes in organic synthesis, leading to the formation of carbon-nitrogen bonds that are prevalent in many pharmaceuticals, agrochemicals, and functional materials. These reactions typically involve the coupling of an amine or a nitrogen-containing heterocycle with an aryl or heteroaryl halide or its equivalent. The use of a catalyst, often based on copper or palladium, is crucial for the efficiency of these transformations.

While the broader class of β-diketones has been explored as ligands in such reactions, specific studies detailing the performance of this compound are limited in publicly accessible scientific literature. However, the structural motifs present in the molecule suggest its potential utility. The pyridine (B92270) nitrogen atoms can coordinate to a metal center, influencing its electronic properties and reactivity. This coordination can facilitate the oxidative addition of the aryl halide to the metal center and the subsequent reductive elimination to form the desired C-N bond. The dione (B5365651) portion of the molecule can also participate in chelation, potentially stabilizing the catalytic species and preventing catalyst deactivation.

General protocols for copper-catalyzed N-arylation often utilize a copper(I) source, a base, and a ligand in a suitable solvent. The ligand plays a critical role in solubilizing the copper salt and promoting the catalytic cycle. It is hypothesized that this compound could serve as an effective ligand in these systems, though specific experimental data and reaction yields for this particular compound are not extensively documented.

Table 1: Potential Components in a this compound-based N-Arylation Catalytic System

| Component | Potential Role |

| This compound | Ligand |

| Copper(I) Iodide (CuI) | Catalyst Precursor |

| Cesium Carbonate (Cs₂CO₃) | Base |

| Aryl Halide | Substrate |

| Amine/N-Heterocycle | Substrate |

| Toluene or Dioxane | Solvent |

Ligand Role in Reductive Sulfonamidation Processes

Reductive sulfonamidation is a valuable transformation that combines a reduction and a sulfonamidation in a single step, providing access to sulfonamides, a class of compounds with significant biological activity. These reactions often involve the coupling of a sulfonyl chloride with an amine in the presence of a reducing agent and a catalyst.

The role of a ligand in such processes is to modulate the reactivity of the metal catalyst to favor the desired reaction pathway and suppress side reactions. There is a scarcity of specific research literature that explicitly investigates this compound as a ligand in reductive sulfonamidation. However, drawing parallels from related catalytic systems, one can infer its potential function.

In a hypothetical scenario, a transition metal complex of this compound could activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine. The ligand's electronic and steric properties would be crucial in controlling the selectivity and efficiency of the reaction. The reducing agent would then act on the intermediate species to afford the final sulfonamide product.

Table 2: Hypothetical Reaction Parameters for Reductive Sulfonamidation

| Parameter | Potential Value/Condition |

| Catalyst | Metal complex of this compound |

| Metal Source | e.g., Copper or Iron salts |

| Substrates | Sulfonyl chloride, Amine |

| Reducing Agent | e.g., Silanes |

| Solvent | e.g., Tetrahydrofuran (THF) |

| Temperature | Room temperature to elevated temperatures |

Further empirical research is necessary to validate the efficacy of this compound as a ligand in these important organic transformations and to fully elucidate its mechanistic role. The exploration of its catalytic applications remains a promising avenue for the development of new and efficient synthetic methodologies.

Advanced Materials Science and Photophysics

Luminescent Metal Complexes for Optoelectronic Applications

The development of luminescent metal complexes is a cornerstone of modern optoelectronics. These materials are integral to a variety of light-emitting technologies. The design of such materials often revolves around the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to a central metal ion, which then emits light with characteristic properties.

Design Principles for Photoluminescent Materials

The design of photoluminescent materials based on β-diketonate ligands, such as 1,3-dipyridin-3-ylpropane-1,3-dione, follows several key principles. The ligand is chosen for its ability to absorb UV or visible light and for the energy level of its triplet state. For efficient luminescence, the triplet state energy of the ligand must be appropriately matched with the accepting energy levels of the metal ion, a critical factor for sensitizing lanthanide ions like Europium(III) and Terbium(III). researchgate.net

The structure of the ligand, including the position of heteroatoms like the nitrogen in the pyridyl rings, is crucial. For instance, research on the related compound, 1,3-di(pyridin-2-yl)propane-1,3-dione , has shown that the nitrogen atoms can participate in coordination, influencing the geometry and stability of the resulting metal complex. researchgate.netresearchgate.net The coordination environment of the metal ion, including the number and type of coordinating atoms, directly impacts the photophysical properties, such as emission wavelength, quantum yield, and lifetime. The choice of the central metal ion is also a key design element, with d-block metals like iridium and platinum often used for phosphorescent organic light-emitting diodes (OLEDs) and f-block lanthanides prized for their sharp, line-like emission spectra. nih.gov

Applications in Organic Light-Emitting Diodes (OLEDs) and White Light-Emitting Diodes (OWLEDs)

While no specific studies detail the use of this compound in OLEDs, complexes of other β-diketonates are widely employed. Lanthanide β-diketonate complexes, for example, are promising materials for OLEDs due to their potential for high color purity and high internal quantum efficiencies. researchgate.net The general strategy involves doping these complexes into a host material to form the emissive layer of the OLED.

Integration into Light-Emitting Electrochemical Cells (LEECs) and Perovskite Solar Cells (PSCs)

Light-emitting electrochemical cells (LEECs) are another area where luminescent metal complexes find application. The ionic nature of some metal complexes facilitates ion transport, which is essential for the operating mechanism of LEECs. Although no data exists for this compound, related iridium complexes with dipyridyl-based ligands have been investigated for their electroluminescent properties in LEECs. nih.gov

In the context of perovskite solar cells (PSCs), organic molecules can be used as interface layers to improve charge extraction and device stability. While there is no direct evidence of this compound being used in PSCs, related propane-based organic cations have been incorporated into perovskite structures. ijcps.org The pyridyl and dione (B5365651) functional groups in this compound could potentially interact with the perovskite surface, but this remains a hypothetical application without specific research.

Semiconducting Properties of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The electronic properties of these materials, including their ability to conduct charge, are highly dependent on the nature of the metal and the ligand, as well as the dimensionality of the network.

Research on 1,3-di(pyridin-2-yl)propane-1,3-dione has shown that it can form polynuclear chain structures with metal ions like cadmium. researchgate.net Such structures can exhibit luminescence and have the potential for semiconducting behavior, depending on the degree of orbital overlap along the polymer chain. For a coordination polymer of this compound to exhibit significant semiconducting properties, there would need to be efficient electronic communication between the metal centers through the ligand framework. The planarity and conjugation of the ligand are important factors in facilitating this. Without experimental data, the semiconducting properties of coordination polymers based on the 3-pyridyl isomer can only be inferred from studies on analogous systems.

Exploration of Novel Material Architectures for Photonic Devices

The development of novel material architectures is crucial for advancing photonic devices. This includes the design of metal-organic frameworks (MOFs) with specific pore environments for sensing applications or the creation of multi-layered thin films with tailored optical and electronic properties.

The bifunctional nature of this compound, with its two pyridyl nitrogen atoms and the β-diketonate chelating unit, makes it a potentially versatile building block for constructing complex supramolecular architectures and coordination polymers. researchgate.net The different orientation of the nitrogen lone pairs in the 3-pyridyl position compared to the 2-pyridyl isomer would likely lead to different crystal packing and network topologies. These structural differences would, in turn, influence the material's photophysical and electronic properties. However, the exploration of these possibilities for this compound has not been reported in the scientific literature to date.

Supramolecular Chemistry and Crystal Engineering

Design Principles for Supramolecular Assemblies Involving Dipyridyl Diketones

The design of supramolecular structures using dipyridyl diketones like 1,3-dipyridin-3-ylpropane-1,3-dione is predicated on several key principles. The ability of the 1,3-diketone unit to form stable, often planar, complexes with divalent metals such as copper(II) is a crucial starting point. nih.gov These planar geometries are highly conducive to forming stacking assemblies, which are fundamental to creating ordered structures like crystals and liquid crystals. nih.gov

The pyridyl groups introduce additional coordination vectors, allowing these primary metal complexes to act as "metalloligands." These metalloligands can then be linked together by other metal ions or through non-covalent interactions to build extended networks. researchgate.net The predictability of the final network is influenced by the choice of the building blocks, including the metal ions and any counter-anions present in the reaction. researchgate.netresearchgate.net For instance, research has shown that the crystal structures of coordination polymers built from dipyridyl β-diketonates can be directly controlled by the nature of the counteranions used. researchgate.net This strategic approach allows for the rational design of materials with targeted topologies, from discrete nanotubes to extended two-dimensional sheets. researchgate.net

Intermolecular Interactions in Solid-State Structures

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular forces. In assemblies containing this compound, hydrogen bonding and π-π stacking are particularly influential.

Pyridyl derivatives are well-known for their capacity to act as both hydrogen-bond acceptors and donors (when protonated). researchgate.net This allows for the formation of extensive hydrogen-bonding networks that can link molecular units, contributing significantly to the stability and dimensionality of the resulting supramolecular structure. These interactions can direct the assembly of zigzag polymeric chains into three-dimensional structures. researchgate.net

Self-Assembly of Coordination Polymers and Metal-Organic Gels

The ability of this compound and its isomers to self-assemble with metal ions has led to the creation of both crystalline coordination polymers and amorphous metal-organic gels (MOGs). researchgate.netrsc.org

Coordination polymers are formed when the ligand links metal centers into extended one-, two-, or three-dimensional networks. For example, the copper(II) and zinc(II) complexes of the related 1,3-di(4-pyridyl)propane-1,3-dionato form polymeric structures where the pyridyl groups of one square-planar complex coordinate to the axial positions of neighboring metal centers, resulting in 2D networks. researchgate.net

Furthermore, these ligands have been used to form MOGs, which are a class of soft materials with applications in catalysis and as smart materials. rsc.orgnih.govresearchgate.net A manganese(II) complex of an unsymmetrical dipyridyl β-diketone was shown to form a hetero-metal-organic gel (HMOG) upon reaction with silver nitrate (B79036) (AgNO₃). rsc.org Separately, the reaction of a related ligand with cadmium bromide (CdBr₂) produced a metal-organic gel (MOG). rsc.org These gels are composed of fibrous networks that entrap solvent molecules, and they can exhibit interesting properties such as thixotropy (shear-thinning) and luminescence. rsc.org

| Precursors | Resulting Structure | Properties/Features |

| [Fe(dmppd)₃] and AgBF₄ | Discrete nanotubes | Four of six pyridyl groups coordinated researchgate.net |

| [Fe(dmppd)₃] and AgPF₆/AgSbF₆ | 2D Sheets | Four of six pyridyl groups coordinated researchgate.net |

| Unsymmetrical dipyridyl β-diketone, Mn(OAc)₂, and AgNO₃ | Hetero-Metal-Organic Gel (HMOG) | Contains both Mn(II) and Ag(I) ions rsc.org |

| 1,3-di(pyridin-3-yl)propane-1,3-dione (HL₁) and CdBr₂ | Metal-Organic Gel (MOG) | Thixotropic behavior, higher firmness than HMOG rsc.org |

Table 1: Examples of Supramolecular Structures formed with Dipyridyl β-Diketones.

Influence of Ligand Conformation on Crystal Packing and Network Formation

The conformation of the flexible this compound ligand has a profound impact on the final crystal structure. The orientation of the pyridyl rings relative to each other and to the central diketonate plane can dictate the geometry of the resulting coordination polymer. rsc.org

Mixed-Metal–Organic Frameworks (MOFs) utilizing Dipyridyl β-Diketones

A particularly sophisticated application of dipyridyl β-diketones is in the construction of mixed-metal–organic frameworks (MMOFs), which incorporate two or more different metal cations within a single framework. The synthesis of such materials is often challenging due to the different reactivities of the metal ions. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 1,3-dipyridin-3-ylpropane-1,3-dione.

Density Functional Theory (DFT) Calculations for Tautomeric Equilibria

Like other β-diketones, this compound can exist in tautomeric forms: the diketo and the enol forms. DFT calculations are a powerful tool to investigate the equilibrium between these tautomers. researchgate.net Studies on similar pyridinyl β-diketones have shown that the position of the nitrogen atom in the pyridine (B92270) ring influences the stability of the tautomers. researchgate.net

Computational studies on related compounds, such as 1,3-bis(pyridin-2-yl)propan-2-one, have revealed that the relative populations of different tautomers can be sensitive to temperature, indicating a small thermodynamic difference between them. nih.gov The enol form is often stabilized by a strong intramolecular hydrogen bond. researchgate.net The solvent environment also plays a crucial role in the tautomeric equilibrium, with polar aprotic solvents potentially favoring the keto form and non-polar solvents favoring the enol form. nih.gov

Table 1: Factors Influencing Tautomeric Equilibria in β-Diketones

| Factor | Influence on Equilibrium |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form. researchgate.net |

| Solvent Polarity | Can shift the equilibrium towards either the keto or enol form. nih.gov |

| Temperature | Can affect the relative populations of tautomers. nih.gov |

| Substituents | The electronic nature and position of substituents can alter the stability of each tautomer. researchgate.net |

Analysis of Electrostatic Potentials and Intermolecular Forces

The analysis of the electrostatic potential of this compound provides insights into its intermolecular interactions. For a related compound, 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, calculations have shown that repulsive interactions can dominate, influencing how the molecules pack in a crystal lattice. researchgate.net In this specific case, supramolecular chains are formed through π–π interactions between the pyridin-2-yl and pyridin-3-yl rings. researchgate.net The distribution of electron density, which can be visualized through electrostatic potential maps, is crucial for understanding and predicting these non-covalent interactions that govern the supramolecular chemistry of the compound.

Molecular Modeling of Metal-Ligand Interactions and Complex Geometries

This compound and its derivatives are effective ligands for forming metal complexes. Molecular modeling is a key tool for predicting and analyzing the geometries of these complexes and the nature of the metal-ligand bonds. The β-diketonate moiety can act as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. researchgate.net

Computational studies can predict the coordination modes of the ligand. For instance, in some complexes, the ligand coordinates in its enol form, with the oxygen atoms binding to the metal center. researchgate.net In the presence of certain metal ions and reaction conditions, the pyridyl nitrogen atoms can also be involved in coordination, potentially leading to the formation of polynuclear complexes. researchgate.netresearchgate.net Molecular modeling helps in understanding the steric and electronic factors that determine the final structure of these metal complexes.

Computational Design and Prediction of Novel Derivatives and Materials

Computational methods are increasingly used for the rational design of novel derivatives of this compound with tailored properties for specific applications. By modifying the core structure with different functional groups, computational screening can predict the potential of these new molecules as, for example, new therapeutic agents or materials with specific optical or electronic properties. rsc.orgnih.govrsc.org

This in silico approach, which includes techniques like molecular docking and pharmacophore modeling, allows for the efficient screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.govnih.govunipa.it For instance, derivatives can be designed to enhance their binding affinity to a specific biological target or to improve their material properties, such as luminescence or charge transport. The ability to predict properties before synthesis accelerates the discovery process for new and improved materials and drugs. nih.gov

Derivatization and Functionalization Strategies

Synthesis of Functionalized Pyridyl-β-Diketone Derivatives

The generation of derivatives of 1,3-dipyridin-3-ylpropane-1,3-dione can be achieved through modifications at two primary sites: the pyridine (B92270) rings and the central propane-1,3-dione core. These modifications allow for the fine-tuning of the molecule's electronic, steric, and coordination properties.

Introduction of Substituents on Pyridine Rings

The pyridine rings of this compound are susceptible to a range of substitution reactions, offering a direct route to novel derivatives. The inherent electron-deficient nature of the pyridine ring influences the regioselectivity of these transformations.

Electrophilic aromatic substitution reactions on the 3-pyridyl moiety are generally challenging due to the deactivating effect of the nitrogen atom. However, under forcing conditions, electrophiles can be introduced, typically at the C-5 position, which is the most electron-rich. More commonly, functionalization is achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is present on the ring. The pyridinium (B92312) nitrogen can also be activated, for instance by N-oxidation, to enhance the ring's susceptibility to both electrophilic and nucleophilic attack.

Another powerful strategy for modifying the pyridine rings is through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, can be employed to introduce a wide variety of substituents, including alkyl, aryl, and other functional groups, onto the pyridine rings, provided a suitable halide or triflate precursor is available.

Modification of the Propane-1,3-dione Core

The propane-1,3-dione core possesses a highly reactive methylene (B1212753) bridge (the C2 position) situated between two electron-withdrawing carbonyl groups. The acidity of the protons at this position facilitates a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation: The methylene protons can be readily removed by a base to generate a nucleophilic enolate, which can then be reacted with various electrophiles. Alkylation with alkyl halides or acylation with acyl chlorides introduces substituents at the C2 position. The choice of base and reaction conditions can influence the extent of substitution, allowing for mono- or di-alkylation/acylation.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.orgorganic-chemistry.orgsigmaaldrich.compharmdguru.comaklectures.com This reaction, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine, involves the formation of a new carbon-carbon double bond between the C2 carbon of the diketone and the carbonyl carbon of the aldehyde or ketone, leading to highly functionalized α,β-unsaturated systems.

Michael Addition: The enolate generated from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. wikipedia.orgresearchgate.netencyclopedia.pub This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of more complex molecular frameworks.

This compound as a Building Block for Complex Organic Molecules

The versatile reactivity of this compound makes it an invaluable precursor for the synthesis of a wide range of complex organic structures, including bioactive heterocycles and asymmetrically functionalized scaffolds.

Synthesis of Bioactive Heterocycles from β-Diketone Intermediates

The 1,3-dicarbonyl moiety is a classic synthon for the construction of various five- and six-membered heterocyclic rings, many of which are known to possess significant biological activity.

Pyrazoles: Condensation of this compound with hydrazine (B178648) or its substituted derivatives provides a straightforward route to 3,5-di(pyridin-3-yl)pyrazoles. organic-chemistry.orgjk-sci.comyoutube.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. youtube.com The regioselectivity of the reaction can be controlled by the choice of substituted hydrazine and reaction conditions.

Isoxazoles: In a similar fashion, reaction with hydroxylamine (B1172632) leads to the formation of 3,5-di(pyridin-3-yl)isoxazoles. rasayanjournal.co.inyoutube.comnih.govcore.ac.ukresearchgate.net The initial condensation forms an oxime, which then undergoes cyclization to the isoxazole (B147169) ring. youtube.com These reactions can often be carried out under mild conditions and can be facilitated by microwave irradiation. rasayanjournal.co.in

The general schemes for these reactions are presented below:

| Reactant | Reagent | Product | Heterocycle |

| This compound | Hydrazine | 3,5-di(pyridin-3-yl)pyrazole | Pyrazole |

| This compound | Hydroxylamine | 3,5-di(pyridin-3-yl)isoxazole | Isoxazole |

This table illustrates the general reaction pathways for the synthesis of pyrazoles and isoxazoles from this compound.

Creation of Asymmetrically Functionalized Scaffolds

The symmetric nature of this compound presents an opportunity for the development of asymmetrically functionalized molecules through desymmetrization reactions. Chiral catalysts can be employed to differentiate between the two equivalent carbonyl groups or the two pyridine rings.

For instance, enantioselective condensation of the diketone with a chiral hydrazine or hydroxylamine derivative can lead to the formation of chiral heterocyclic products. Furthermore, the development of asymmetric modifications of the propane-1,3-dione core, such as enantioselective alkylation or Michael addition, can generate chiral building blocks with significant potential in medicinal chemistry and materials science. The resulting asymmetrically functionalized scaffolds can serve as precursors for the synthesis of complex chiral ligands and catalysts.

Post-Synthetic Modification of Coordination Complexes

The reactive sites on the this compound ligand within a coordination complex, such as the pyridine nitrogen atoms or any introduced functional groups on the rings or the dione (B5365651) core, can be targeted for further chemical transformations. For example, the uncoordinated nitrogen atoms of the pyridine rings can be alkylated or coordinated to a second metal center, leading to the formation of heterometallic or higher-dimensional coordination polymers. Similarly, functional groups introduced onto the pyridine rings prior to coordination can be modified post-synthesis to tune the properties of the final material. This approach offers a modular and efficient way to create a family of related coordination complexes with tailored functionalities for applications in areas such as catalysis, gas storage, and sensing. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,3-dipyridin-3-ylpropane-1,3-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals.

One-dimensional NMR spectra offer the initial and most direct insight into the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule based on their chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and integral values (proton count). For this compound, the structure suggests the presence of distinct signals for the protons on the pyridine (B92270) rings and a signal for the central methylene (B1212753) (-CH₂-) protons of the propane (B168953) backbone. The symmetry of the molecule influences the number of unique signals observed. The protons on the pyridine rings would appear in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Key signals would include those for the carbonyl carbons (C=O) of the dione (B5365651) group, which are expected to appear significantly downfield. Additional distinct signals would correspond to the carbons of the two pyridine rings and the central methylene carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although only CH and CH₂ groups are present in this molecule. uni-regensburg.de

Table 1: Predicted ¹H and ¹³C NMR Environments for this compound

| Atom Type | Predicted Chemical Environment |

|---|---|

| Protons (¹H) | |

| Pyridine CH | Multiple signals in the aromatic region (typically δ 7.0-9.0 ppm) |

| Methylene CH₂ | A singlet or multiplet in the aliphatic region |

| Carbons (¹³C) | |

| Carbonyl C=O | Downfield signals (typically δ 180-200 ppm) |

| Pyridine C | Multiple signals in the aromatic region (typically δ 120-150 ppm) |

Note: The table is predictive. Actual chemical shifts depend on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the bonding framework and spatial relationships between atoms. chemsrc.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within each pyridine ring. chemsrc.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. uni-regensburg.deresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution. chemsrc.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemspider.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. chemspider.com For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the ketone groups. The pyridine rings would exhibit characteristic C=C and C=N stretching vibrations, as well as C-H bending bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. chemspider.com While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice versa. Symmetric vibrations, in particular, tend to be strong in Raman spectra.

Table 2: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Ketone | C=O Stretch | 1680 - 1720 | IR (Strong) |

| Pyridine Ring | C=C / C=N Stretch | 1400 - 1610 | IR, Raman |

| Alkane | C-H Stretch | 2850 - 3000 | IR, Raman |

Note: These are general ranges and can be influenced by conjugation and the solid-state environment.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

MS and ESI-MS: For a compound like this compound, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions, often as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nist.gov The molecular formula is C₁₃H₁₀N₂O₂ with a molecular weight of approximately 226.23 g/mol . biosynth.comchemnet.com

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. rsc.orgsciencescholar.us

The analysis of fragmentation patterns in the mass spectrum (MS/MS) can further confirm the structure by showing the loss of specific neutral fragments, such as CO or pyridine moieties.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₁N₂O₂⁺ | 227.0815 |

| [M+Na]⁺ | C₁₃H₁₀N₂O₂Na⁺ | 249.0634 |

| [M+K]⁺ | C₁₃H₁₀N₂O₂K⁺ | 265.0374 |

Data sourced from predicted values.

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis can provide a definitive structural model. This technique would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the molecule's conformation in the solid state and detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing. This method is also invaluable for characterizing metal complexes formed by this ligand, showing precisely how the ligand coordinates to the metal center. researchgate.netnih.gov As of this writing, a published crystal structure for this compound is not available in common databases.

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the phase purity, crystal structure, and unit cell dimensions of a compound. While a specific powder diffraction pattern for this compound is not widely published, the analysis of related β-diketone compounds and their metal complexes by X-ray diffraction is a standard practice for structural elucidation. ijcps.org

For instance, in studies of similar ligands like 1,3-di(pyridin-2-yl)propane-1,3-dione, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional arrangement of atoms in its metal complexes. researchgate.net This technique reveals crucial details about bond lengths, bond angles, and the coordination geometry around the metal center. Although single-crystal X-ray diffraction provides more detailed structural information, PXRD is invaluable for analyzing bulk powder samples, which is often the form in which new materials are synthesized. The PXRD pattern serves as a fingerprint for a specific crystalline phase and is essential for confirming the formation of a new compound and for monitoring its structural integrity under different conditions.

In a typical PXRD analysis of a metal complex of this compound, the positions and intensities of the diffraction peaks would be compared with simulated patterns from known crystal structures or used to identify new crystalline phases. For example, the formation of different polymorphs or solvates would be readily distinguishable by their unique PXRD patterns.

| Parameter | Complex I: {[Cd6(o-dppd)2(µ2-Cl)6(µ3-Cl)2(DMF)2(H2O)2Cl2]·DMF·CH3OH}n | Complex II: [Cu4(o-dppd)2(OAc)4(OH)2]·4H2O |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2(1)/c | P-1 |

| a (Å) | 12.365(2) | 10.036(2) |

| b (Å) | 20.843(4) | 10.237(2) |

| c (Å) | 31.194(5) | 11.687(3) |

| α (°) | 90 | 94.022(2) |

| β (°) | 94.022(2) | 107.625(2) |

| γ (°) | 90 | 107.625(2) |

| Volume (ų) | 6017.3(2) | 959.8(4) |

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. auburn.edu It is particularly valuable for characterizing paramagnetic metal complexes of this compound, where a transition metal ion possesses one or more unpaired electrons. The technique provides detailed information about the electronic structure, oxidation state, and local environment of the paramagnetic center. nih.govmdpi.com

In an EPR experiment, a sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves occurs when the energy of the radiation matches the energy difference between the spin states of the unpaired electrons, a phenomenon known as the Zeeman effect. auburn.edu The resulting EPR spectrum is typically presented as the first derivative of the absorption signal.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constant (A). The g-factor is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. Anisotropy in the g-factor can provide information about the symmetry of the metal ion's coordination sphere. The hyperfine coupling constant arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the nitrogen nuclei of the pyridyl groups in the ligand. auburn.edu Analysis of the hyperfine structure can reveal the identity of the coordinating atoms and the extent of delocalization of the unpaired electron onto the ligand. auburn.edu

While specific EPR studies on paramagnetic complexes of this compound are not extensively documented, the principles of the technique are broadly applicable. For example, a hypothetical copper(II) complex of this ligand would be EPR active (d⁹ configuration, S=1/2). The EPR spectrum would be expected to show features characteristic of a Cu(II) ion in a specific coordination environment, with hyperfine coupling to the copper nucleus (I=3/2) and potentially superhyperfine coupling to the nitrogen atoms of the pyridyl rings.

High-resolution and pulsed EPR techniques can provide even more detailed information, such as the precise distance between paramagnetic centers in polynuclear complexes. nih.gov For instance, pulsed EPR methods have been used to measure the distance between a radical and a [4Fe-4S]¹⁺ cluster in an enzyme. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are essential tools for investigating the photophysical properties of this compound and its derivatives. researchgate.net These techniques provide insights into the electronic transitions within the molecule and its ability to absorb and emit light.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The resulting UV-Vis spectrum is a plot of absorbance versus wavelength and is characterized by one or more absorption bands, each corresponding to a specific electronic transition. For this compound, one would expect to observe π → π* transitions associated with the pyridyl rings and n → π* transitions associated with the carbonyl groups of the dione moiety. The solvent environment can influence the position and intensity of these absorption bands. nih.gov

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. researchgate.net

The photophysical properties of related β-diketone and pyridyl-containing compounds have been studied extensively. For example, the UV-Vis spectra of azoderivatives of diphenylpropane-1,3-dione have been investigated to understand their tautomeric forms in different solvents. nih.gov Similarly, the fluorescence properties of various functionalized dione compounds are of interest for applications such as fluorescent probes. researchgate.net The introduction of metal ions to form complexes with this compound can significantly alter its photophysical properties, leading to changes in the absorption and emission spectra, which can be exploited for sensing applications. researchgate.net

The table below summarizes the expected photophysical properties of this compound based on the analysis of similar compounds.

| Property | Expected Observation for this compound | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λmax) | Absorption bands corresponding to π → π* and n → π* transitions. | Solvent polarity, pH, metal coordination. nih.gov |

| Molar Absorptivity (ε) | High for π → π* transitions, lower for n → π* transitions. | Molecular structure, conjugation length. |

| Fluorescence Emission (λem) | Emission at a longer wavelength than the absorption maximum (Stokes shift). | Molecular rigidity, temperature, presence of quenchers (e.g., paramagnetic metal ions). |

| Fluorescence Quantum Yield (ΦF) | Variable, depending on the efficiency of non-radiative decay pathways. | Structural features, solvent, metal ion coordination. nih.gov |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. | Molecular environment, presence of quenchers. |

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of β-diketones often relies on the Claisen condensation, a robust carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base. nih.govwikipedia.org For 1,3-dipyridin-3-ylpropane-1,3-dione, this would typically involve the reaction of a pyridine-3-carboxylate ester with a 3-acetylpyridine (B27631) derivative. While effective, this method often requires stoichiometric amounts of strong bases and may not align with the growing demand for greener chemical processes. wikipedia.org

Future research will likely focus on developing more sustainable and efficient synthetic routes. This includes the exploration of:

Green Chemistry Protocols: The use of environmentally benign solvents, such as water or ionic liquids, and alternative energy sources like microwave irradiation, has shown promise in accelerating the synthesis of various heterocyclic compounds, including pyridines. frontiersin.orgnih.govnih.gov These methods can lead to higher yields, shorter reaction times, and easier product purification. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Biocatalytic methods are being developed for the synthesis of 1,3-diketones and could be adapted for the production of this compound from renewable feedstocks. nih.gov

Catalytic Dehydrogenative Rearrangement: A novel approach involves the catalytic dehydrogenative rearrangement of esters into 1,3-diketones, mediated by earth-abundant metal catalysts like manganese. uni-bayreuth.de This method is highly atom-economical, with hydrogen gas being the only byproduct. uni-bayreuth.de

Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity

To improve the synthesis of this compound, the development of advanced catalytic systems is crucial. Current research in the broader field of 1,3-diketone synthesis points towards several promising avenues:

Homogeneous and Heterogeneous Metal Catalysis: Transition metal catalysts, such as those based on rhodium and ruthenium, have been shown to be effective in the synthesis of 1,3-diketones. nih.govrsc.org Future work could focus on designing catalysts with higher turnover numbers and improved selectivity for the desired product, minimizing the formation of byproducts. The use of heterogeneous catalysts could also simplify product purification and catalyst recycling. frontiersin.org

Organocatalysis: The use of small organic molecules as catalysts is another area of growing interest. nih.gov Organocatalysts can offer a metal-free alternative for the synthesis of β-diketones, which can be advantageous in applications where metal contamination is a concern.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, particularly for reactions that are difficult to control in traditional batch processes.

Design of Next-Generation Optoelectronic Materials and Devices

The presence of both electron-donating pyridine (B92270) rings and an electron-withdrawing β-diketone core suggests that this compound and its derivatives could possess interesting optoelectronic properties. The photophysical properties of similar pyridine-containing β-diketone ligands and their metal complexes have been investigated, revealing their potential as luminescent materials. rsc.orgnih.gov

Future research in this area will likely involve:

Systematic Tuning of Photophysical Properties: By introducing various substituents onto the pyridine rings, it should be possible to systematically tune the absorption and emission properties of the molecule. This could lead to the development of new fluorescent probes and sensors. rsc.org

Development of Organic Light-Emitting Diodes (OLEDs): The luminescence of metal complexes containing dipyridyl ligands suggests that complexes of this compound could be promising candidates for use as emitting materials in OLEDs. nih.govrsc.org Research will focus on designing complexes with high quantum efficiencies and long operational lifetimes.

Non-Linear Optical (NLO) Materials: The push-pull electronic nature of molecules containing both electron-donor and acceptor groups can lead to significant NLO properties. mdpi.com The investigation of this compound derivatives for NLO applications is a promising avenue for future research.

| Property | Potential Application | Related Research Finding |

| Luminescence | Fluorescent Chemosensors | Pyridine-functionalized β-diketone ligands and their complexes exhibit fluorescence and can act as chemosensors for metal ions. rsc.org |

| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | Silver(I) complexes with bipyridine ligands show strong emission, suggesting potential for OLED applications. nih.gov |

| High Electron Affinity | Organic Solar Cells | Perylene diimide (PDI) derivatives, known for their high electron affinity, are used in optoelectronics. nih.govmdpi.com |

Integration into Highly Ordered Supramolecular Architectures and MOFs

The two pyridine nitrogen atoms and the two oxygen atoms of the diketone moiety make this compound an excellent candidate as a building block for supramolecular assemblies and metal-organic frameworks (MOFs). The coordination chemistry of dipyridyl ligands is well-established, leading to a diverse range of structures with interesting properties. nih.govnsf.gov

Future research directions include:

Self-Assembly of Discrete Supramolecular Architectures: The ligand's geometry could direct the self-assembly of metal ions into discrete architectures such as cages, helicates, and macrocycles. nih.gov

Formation of Coordination Polymers and MOFs: The ability of the ligand to bridge multiple metal centers could be exploited to construct one-, two-, or three-dimensional coordination polymers and MOFs. rsc.org The porous nature of MOFs could be utilized for applications in gas storage, separation, and catalysis.

Functional Supramolecular Materials: By incorporating functional groups into the ligand, it may be possible to create supramolecular materials with tailored properties, such as stimuli-responsive behavior or specific recognition capabilities. nih.gov

Synergistic Computational-Experimental Approaches for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net For this compound, a synergistic approach combining computational modeling with experimental validation will be crucial for accelerating the discovery of new materials and understanding their properties.

Key areas for this synergistic approach include:

Prediction of Molecular Properties: DFT calculations can be used to predict the geometric and electronic structures, as well as the optoelectronic properties of this compound and its derivatives. researchgate.net This can help to guide synthetic efforts towards molecules with desired characteristics.

Understanding Reaction Mechanisms: Computational studies can provide insights into the mechanisms of the reactions used to synthesize these compounds, aiding in the optimization of reaction conditions.

Rational Design of Functional Materials: By simulating the interactions of the ligand with different metal ions and guest molecules, it will be possible to rationally design new supramolecular architectures and MOFs with specific functionalities. The combination of computational screening with high-throughput experimental techniques will be a powerful strategy for discovering new materials.

| Computational Method | Application | Research Insight |

| Density Functional Theory (DFT) | Calculation of optical band gap and frontier molecular orbital (FMO) energies. | Used to understand the optoelectronic properties of novel acridin-isoindoline-1,3-dione derivatives. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Investigation of electronic and optical properties. | Employed to study the structure-property relationships in coumarin (B35378) derivatives for potential optoelectronic applications. |

| Molecular Docking | Prediction of binding interactions. | Used to assess the potential of molecules as drug candidates. researchgate.net |

Q & A

Basic Research Questions